molecular formula C11H15FN2O B2431911 [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol CAS No. 1249794-96-4

[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol

Cat. No.: B2431911
CAS No.: 1249794-96-4
M. Wt: 210.252
InChI Key: ZJNIPCBTARPSRG-UHFFFAOYSA-N
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Description

[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol: is an organic compound with the molecular formula C11H15FN2O. It is a derivative of piperidine and pyridine, featuring a fluorine atom on the pyridine ring and a hydroxymethyl group on the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Scientific Research Applications

Chemistry

In chemistry, [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding .

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development .

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    [1-(6-Chloropyridin-2-yl)piperidin-4-yl]methanol: Similar structure but with a chlorine atom instead of fluorine.

    [1-(6-Bromopyridin-2-yl)piperidin-4-yl]methanol: Similar structure but with a bromine atom instead of fluorine.

    [1-(6-Methylpyridin-2-yl)piperidin-4-yl]methanol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s reactivity and binding affinity compared to its analogs .

Properties

IUPAC Name

[1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNIPCBTARPSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249794-96-4
Record name [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol
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